molecular formula C10H11N B8754340 2-(Cyclopent-1-en-1-yl)pyridine CAS No. 56698-38-5

2-(Cyclopent-1-en-1-yl)pyridine

Cat. No. B8754340
Key on ui cas rn: 56698-38-5
M. Wt: 145.20 g/mol
InChI Key: KIIAZMYNZKHENE-UHFFFAOYSA-N
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Patent
US06733905B2

Procedure details

In an autoclave, 60.0 g (368 mM) of 1-hydroxy-2-(2-pyridyl)cyclopentane was placed and stirred for 60 hours at 170° C., followed by cooling, addition of water and extraction with methylene chloride. The organic layer was dried with anhydrous sodium sulfate, followed by distilling-off of the solvent under reduced pressure and then purification by silica gel column chromatography (eluent: hexane/ethyl acetate=8/1) to obtain 28.0 g of liquid 1-(2-pyridyl)cyclopentene (Yield: 52.5%).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.O>C(Cl)Cl>[N:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:3]1[CH2:4][CH2:5][CH2:6][CH:2]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
OC1C(CCC1)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
stirred for 60 hours at 170° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
purification by silica gel column chromatography (eluent: hexane/ethyl acetate=8/1)

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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